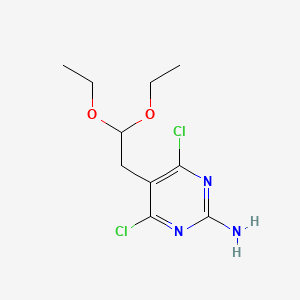
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to introduce the iodine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may utilize metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoxazole derivatives, while substitution of the iodine atom can produce various substituted benzoxazole compounds .
科学的研究の応用
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-arylbenzoxazoles
- 2-styrylbenzoxazoles
Uniqueness
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group. These functional groups impart distinct chemical properties and potential biological activities that differentiate it from other benzoxazole derivatives .
特性
分子式 |
C8H8IN3O3S |
|---|---|
分子量 |
353.14 g/mol |
IUPAC名 |
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8IN3O3S/c1-16(13,14)12-5-3-2-4(9)7-6(5)8(10)11-15-7/h2-3,12H,1H3,(H2,10,11) |
InChIキー |
UARSUSFOQYEISI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C2C(=C(C=C1)I)ON=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
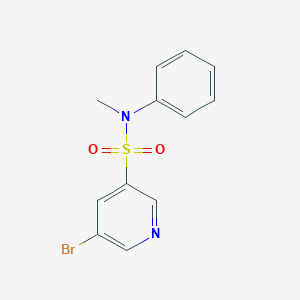
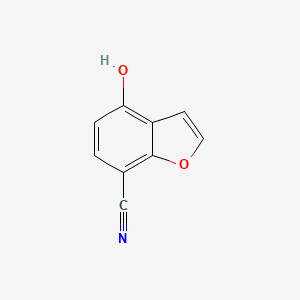
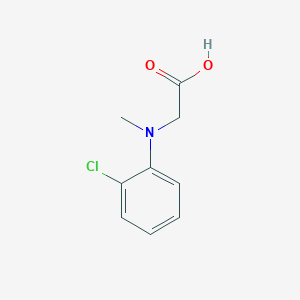


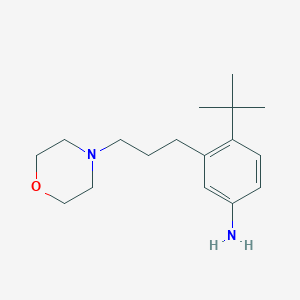

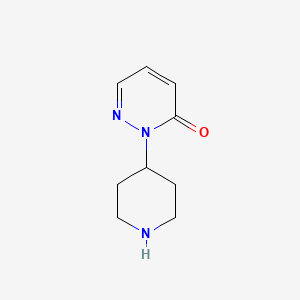
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)

![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
